![molecular formula C22H18BrN5O2S B2372062 N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide CAS No. 1112398-85-2](/img/structure/B2372062.png)
N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide” is a complex organic molecule. It contains a fluorophenyl sulfonyl group, a tetrahydroquinoxaline ring, and a butanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions common in organic chemistry, such as nucleophilic substitution or addition reactions, and possibly cyclization reactions to form the tetrahydroquinoxaline ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl sulfonyl group, the tetrahydroquinoxaline ring, and the butanamide group would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the fluorophenyl sulfonyl group might undergo nucleophilic substitution reactions, while the tetrahydroquinoxaline ring might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl sulfonyl group could affect its polarity, solubility, and reactivity .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds containing the 1,2,4-triazole scaffold, such as the one , have been found to exhibit significant anticancer activity . They can act as cancer prevention agents, which reduce or eliminate free radicals and therefore protect cells against oxidative injury .
Antimicrobial Applications
1,2,4-Triazole-containing compounds have shown promising antimicrobial properties . They have been used in drug discovery studies against various microbes, making them potentially useful in the development of new antimicrobial drugs.
Anti-inflammatory and Analgesic Applications
Compounds with similar structures have shown anti-inflammatory and analgesic activities . This suggests that the compound could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Antioxidant Applications
1,2,4-Triazole-containing compounds have also been found to exhibit antioxidant properties . This means they could potentially be used in the development of drugs to combat oxidative stress-related diseases.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potentially useful in the treatment of diseases related to these enzymes.
Use in Organic Synthesis
The compound N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide could potentially be used in organic synthesis . Sulfonyl fluorides, such as the 4-fluorophenylsulfonyl group in this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Use in Material Sciences
Compounds with similar structures have various applications in the material sciences fields . This suggests that the compound could potentially be used in the development of new materials.
Use in Agriculture
1,2,4-Triazole-containing compounds have been used as herbicides . This suggests that the compound could potentially be used in agricultural applications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-3-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2S/c23-17-8-4-5-9-18(17)25-20(29)14-31-22-27-26-19-11-10-16(13-28(19)22)21(30)24-12-15-6-2-1-3-7-15/h1-11,13H,12,14H2,(H,24,30)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTYGDWLYUNHNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4Br)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)
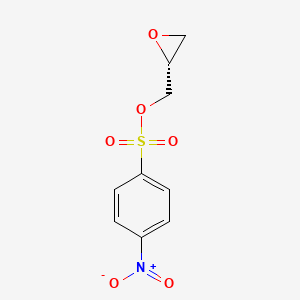
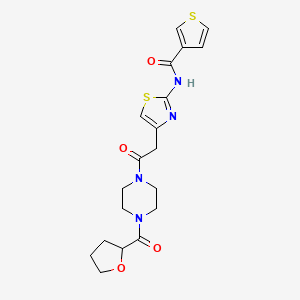
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)
![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)
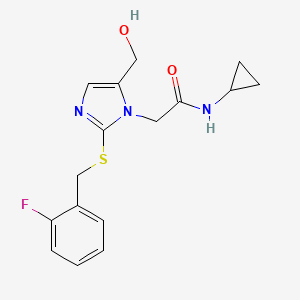
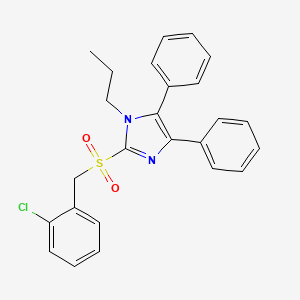
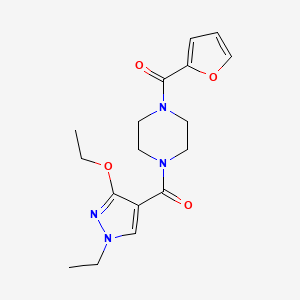
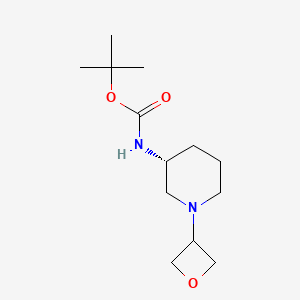

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
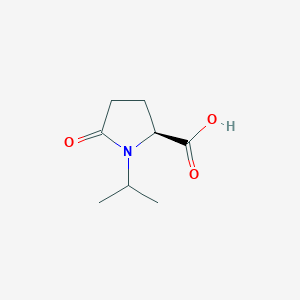
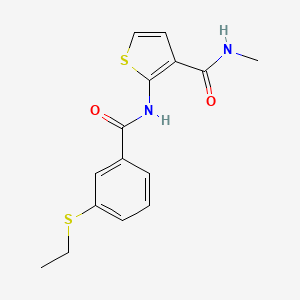
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)